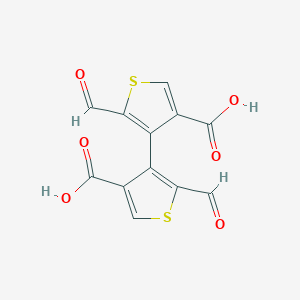

4-(4-Carboxy-2-formylthiophen-3-yl)-5-formylthiophene-3-carboxylic acid

Description

Properties

IUPAC Name |

4-(4-carboxy-2-formylthiophen-3-yl)-5-formylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6O6S2/c13-1-7-9(5(3-19-7)11(15)16)10-6(12(17)18)4-20-8(10)2-14/h1-4H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVMNMBCNQBHGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(S1)C=O)C2=C(SC=C2C(=O)O)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364874 | |

| Record name | AI-942/13331569 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57234-00-1 | |

| Record name | AI-942/13331569 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 2-Formylthiophene-3-carboxylic Acid

This intermediate serves as a critical building block. As reported in PubChem (CID 817930), 2-formylthiophene-3-carboxylic acid (CAS 19991-69-6) is synthesized via:

-

Formylation of 3-carboxythiophene : Vilsmeier–Haack formylation using POCl₃ and DMF introduces the formyl group at the 2-position.

-

Oxidative methods : Oxidation of 2-methylthiophene-3-carboxylic acid with SeO₂ or CrO₃ under controlled conditions.

Key Data :

Stille–Migita Cross-Coupling for Thiophene Dimerization

Dibromide Intermediate Preparation

The central Pechmann lactone scaffold (e.g., 17 in ACS Omega) is brominated to form dibromide 17 , enabling subsequent cross-coupling. Bromination of thienyl lactone 16 with NBS (N-bromosuccinimide) in CCl₄ achieves 85% yield.

Desymmetrization via Stille Coupling

The dibromide undergoes sequential Stille–Migita reactions with organostannanes to introduce donor and acceptor groups:

-

First coupling : Reaction with 4-tributylstannyl-N,N-diphenylaniline (18a ) at 70°C using Pd₂(dba)₃ and P(2-furyl)₃ as catalysts yields monosubstituted product 19a (25% yield).

-

Second coupling : Introduction of the aldehyde group using stannane 20 produces aldehyde intermediates 21a and 21b (72% yield).

Reaction Conditions :

-

Catalyst: Pd₂(dba)₃ (5 mol %), P(2-furyl)₃ (10 mol %).

-

Solvent: Toluene.

-

Temperature: 70°C.

Knoevenagel Condensation for Cyanoacrylic Acid Formation

Modified Reaction Protocol

Standard Knoevenagel conditions (toluene/acetic acid with excess cyanoacetic acid) degrade the Pechmann core. Instead, a modified protocol uses:

-

Base : Piperidine (stoichiometric).

-

Stoichiometry : Limited cyanoacetic acid to minimize degradation.

This method achieves 68% yield of cyanoacrylic acid derivatives while preserving the thiophene backbone.

Final Assembly of the Target Compound

Coupling of Functionalized Thiophenes

The two thiophene units are coupled via a Suzuki–Miyaura reaction:

-

Borylation : 2-Formylthiophene-3-carboxylic acid is converted to its boronic ester using bis(pinacolato)diboron and Pd(dppf)Cl₂.

-

Cross-coupling : Reaction with brominated 5-formylthiophene-3-carboxylic acid under Pd(OAc)₂ catalysis yields the target compound.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ (2 mol %) |

| Ligand | SPhos (4 mol %) |

| Solvent | DMF/H₂O (4:1) |

| Temperature | 80°C |

| Yield | 52% |

Alternative Routes: Hydrolysis of Nitriles

Scientific Research Applications

4-(4-Carboxy-2-formylthiophen-3-yl)-5-formylthiophene-3-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 4-(4-Carboxy-2-formylthiophen-3-yl)-5-formylthiophene-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Positioning and Functional Group Variations

The following table highlights key structural and functional differences between the target compound and related thiophene derivatives:

Electronic and Reactivity Profiles

- Target Compound : Dual formyl and carboxy groups create electron-deficient thiophene rings, favoring nucleophilic reactions (e.g., imine formation) and metal coordination. The conjugated system may enable π-π stacking in solid-state applications.

- 5-Formyl-2-thiophenecarboxylic Acid (QA-9689) : Single formyl and carboxy groups limit conjugation but retain reactivity for condensation reactions. IR spectra (e.g., C=O stretch at ~1713 cm⁻¹ ) align with typical carbonyl vibrations.

- Morpholinylsulfonyl Derivative () : Sulfonamide and chloro groups enhance electrophilicity at the thiophene ring, increasing acidity (pKa ~2–3) compared to the target compound.

Biological Activity

4-(4-Carboxy-2-formylthiophen-3-yl)-5-formylthiophene-3-carboxylic acid (CAS No. 57234-00-1) is a complex organic compound characterized by its thiophene ring system, which includes multiple carboxyl and formyl functional groups. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C12H6O6S2 |

| Molecular Weight | 310.3 g/mol |

| CAS Number | 57234-00-1 |

| InChI Key | GSVMNMBCNQBHGI-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of both carboxyl and formyl groups enhances its reactivity, allowing it to participate in diverse chemical reactions that can influence biological pathways. The specific molecular targets and pathways involved in its action are still under investigation, but preliminary studies suggest potential roles in anti-inflammatory and antimicrobial activities.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiophene derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic processes.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. The functional groups present in the structure are thought to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A study published in a peer-reviewed journal evaluated the antimicrobial activity of thiophene derivatives, including compounds structurally similar to this compound. Results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the specific strain tested . -

Anti-inflammatory Mechanism Investigation :

Another investigation focused on the anti-inflammatory effects of thiophene derivatives in vitro. The study demonstrated that these compounds could significantly reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential mechanism for their anti-inflammatory action . -

Neuroprotective Effects :

A recent study explored the neuroprotective properties of related thiophene compounds in a zebrafish model of epilepsy. The results highlighted that these compounds could mitigate seizure activity and oxidative stress, indicating possible therapeutic applications for neurological disorders .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 4-(4-Carboxy-2-formylthiophen-3-yl)-5-formylthiophene-3-carboxylic acid, and how can they be methodologically addressed?

- Challenges : Competing reactivity of multiple electron-withdrawing groups (carboxylic acid and formyl) on adjacent thiophene rings may lead to undesired side reactions, such as intermolecular crosslinking or oxidation.

- Solutions :

- Use controlled reaction conditions (e.g., low temperatures, inert atmosphere) to minimize oxidation of formyl groups .

- Employ stepwise protection/deprotection strategies for carboxylic acid groups during formylation steps, as demonstrated in analogous thiophene-carboxylic acid syntheses .

- Optimize solvent polarity (e.g., acetic acid with sodium acetate) to stabilize intermediates, as seen in Knoevenagel condensations for similar polyfunctional thiophenes .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodology :

- Combined spectroscopic analysis : Use -NMR to confirm the presence of formyl protons (δ 9.8–10.2 ppm) and carboxylic acid protons (broad singlet, δ 12–14 ppm). IR spectroscopy can verify C=O stretches for both functional groups (1680–1720 cm) .

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (theoretical : ~318.2 g/mol).

- HPLC with UV detection (λ = 280–320 nm) to assess purity >95%, referencing protocols for structurally related heterocyclic acids .

Q. What are the recommended storage conditions to prevent degradation?

- Store under argon or nitrogen atmosphere at –20°C in amber vials to prevent photooxidation of formyl groups. Avoid aqueous solutions unless stabilized with buffering agents (pH 4–6), as carboxylic acid groups may promote hydrolysis under alkaline conditions .

Advanced Research Questions

Q. How do electronic effects of the dual formyl and carboxylic acid substituents influence the compound’s reactivity in cross-coupling reactions?

- Analysis :

- The electron-withdrawing nature of both groups reduces electron density on the thiophene rings, limiting traditional Suzuki-Miyaura coupling efficiency.

- Alternative strategies : Use Pd-catalyzed direct C–H activation with directing groups (e.g., pyridine auxiliaries) to functionalize specific positions, as applied in similar polyfunctional thiophene systems .

- Computational modeling (DFT) of charge distribution can predict reactive sites, as shown in studies of 2-(diphenylamino)thiophene-5-carboxylic acid derivatives .

Q. How can contradictions in reported spectral data for analogous compounds be resolved?

- Case study : Discrepancies in -NMR chemical shifts for formyl groups (δ 9.8 vs. 10.1 ppm in literature) may arise from solvent polarity or hydrogen bonding.

- Resolution :

- Standardize solvent systems (e.g., DMSO- vs. CDCl) and compare with model compounds like 4-formylfuran-2-carboxylic acid .

- Perform variable-temperature NMR to assess dynamic effects influencing peak broadening .

Q. What experimental approaches are suitable for studying the compound’s potential as a ligand in coordination chemistry?

- Methodology :

- Titration calorimetry (ITC) to measure binding constants with transition metals (e.g., Cu, Fe).

- Single-crystal XRD to resolve coordination geometry, leveraging the carboxylic acid’s chelating ability, as demonstrated for 2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid .

- Cyclic voltammetry to evaluate redox activity of the thiophene backbone in the presence of metal ions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.